5-Chloro-2-methoxy-4-methylpyridine
Overview
Description
5-Chloro-2-methoxy-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
“5-Chloro-2-methoxy-4-methylpyridine” is a pyridine derivative. Pyridine derivatives are often used in the synthesis of drugs due to their ability to bind to various biological targets. They can interact with enzymes, receptors, and other proteins, influencing their function .
Mode of Action
The exact mode of action of “this compound” is unknown without specific study. The chlorine atom could potentially undergo nucleophilic substitution reactions, and the methoxy group could participate in hydrogen bonding, influencing the compound’s interaction with its targets .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways “this compound” might affect. Pyridine derivatives are often involved in pathways related to signal transduction, enzymatic activity, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-methoxy-4-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are common practices to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
5-Chloro-2-methoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the methyl group at the 4-position.
2-Chloro-5-methylpyridine: Similar structure but lacks the methoxy group at the 2-position.
4-Methoxy-2-methylpyridine: Similar structure but lacks the chlorine atom at the 5-position.
Uniqueness
5-Chloro-2-methoxy-4-methylpyridine is unique due to the combination of its functional groups, which confer specific reactivity and properties. This makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGUAUPSFZGBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630889 | |
Record name | 5-Chloro-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851607-29-9 | |
Record name | 5-Chloro-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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